1,1'-Biphenyl, 2-methoxy-2'-nitro-
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Description
“1,1’-Biphenyl, 2-methoxy-” is an organic compound with the molecular formula C13H12O . It is also known by other names such as Anisole, o-phenyl-; o-Phenylanisole; 2-Methoxybiphenyl; 2-Phenylanisole; o-Methoxybiphenyl; 2-Hydroxybiphenyl methyl ether; 2-Methoxydiphenyl; biphenyl-2-yl methyl ether .
Molecular Structure Analysis
The molecular structure of “1,1’-Biphenyl, 2-methoxy-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Safety And Hazards
The safety data sheet for a similar compound, “2-NITRO-1,1’-BIPHENYL”, suggests that it is combustible and can cause skin and eye irritation . It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust, and it should be handled only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(2-methoxyphenyl)-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14(15)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAAEXWZEIXKHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355972 |
Source
|
Record name | 1,1'-Biphenyl, 2-methoxy-2'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 2-methoxy-2'-nitro- | |
CAS RN |
6460-92-0 |
Source
|
Record name | 1,1'-Biphenyl, 2-methoxy-2'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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